A Comprehensive Technical Guide to the Physicochemical Properties of N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate
A Comprehensive Technical Guide to the Physicochemical Properties of N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate
For Researchers, Scientists, and Drug Development Professionals
Abstract
N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate (BHPPS), a substituted aromatic amine, is a key ingredient in the formulation of permanent oxidative hair dyes. Its physicochemical properties are critical to its function, safety, and formulation efficacy. This technical guide provides a detailed overview of the known physicochemical characteristics of BHPPS, outlines standard experimental methodologies for their determination, and illustrates the compound's mechanism of action in hair coloring. All quantitative data is presented in clear, tabular formats for ease of reference.
Chemical Identity
| Identifier | Value |
| Chemical Name | N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate |
| CAS Number | 54381-16-7[1][2] |
| EC Number | 259-134-5[1] |
| Molecular Formula | C₁₀H₁₈N₂O₆S[1][2] |
| Molecular Weight | 294.32 g/mol [1][2] |
| Chemical Structure | 2-[4-amino-N-(2-hydroxyethyl)anilino]ethanol;sulfuric acid |
| Synonyms | Ethanol, 2,2'-[(4-aminophenyl)imino]bis-, sulfate (1:1) (salt); 2,2'-((4-Aminophenyl)azanediyl)diethanol Sulfate[2] |
Physicochemical Properties
The physicochemical properties of N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate are summarized in the table below. These parameters are crucial for understanding its behavior in formulations and its interaction with biological systems.
| Property | Value | Reference |
| Physical Form | White to off-white solid/crystalline powder.[1][3] | [1][3] |
| Melting Point | 163.8°C to 171°C.[2][4] | [2][4] |
| Boiling Point | 125°C at 101,325 Pa.[1][2] | [1][2] |
| Density | 1.497 g/cm³ at 20°C.[1][3] | [1][3] |
| Vapor Pressure | 65 Pa at 20°C.[1][2] | [1][2] |
| Water Solubility | 178 - 296.4 mg/mL at 20°C.[1][4] | [1][4] |
| Ethanol Solubility | 0.23-0.35 mg/mL.[4] | [4] |
| DMSO Solubility | 416-624 mg/mL.[4] | [4] |
| Partition Coefficient (Log P) | -0.771 ± 0.603 (free base, calculated).[4] | [4] |
Experimental Protocols
While specific experimental details for the determination of the physicochemical properties of N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate are not extensively published, the following are detailed methodologies based on standard OECD guidelines that are broadly accepted for regulatory and research purposes.
Melting Point/Melting Range Determination (OECD Guideline 102)
The melting point is determined as the temperature at which the phase transition from a solid to a liquid occurs at atmospheric pressure.[5][6][7]
-
Apparatus: A capillary tube apparatus with a heated metal block or liquid bath, equipped with a calibrated temperature measuring device.[6][7]
-
Procedure:
-
A small amount of the finely powdered dry substance is packed into a capillary tube.
-
The capillary tube is placed in the heating block/bath.
-
The temperature is raised at a controlled rate.
-
The temperature at which the substance begins to melt and the temperature at which it is completely molten are recorded to define the melting range.[6][7]
-
Differential Scanning Calorimetry (DSC) or Differential Thermal Analysis (DTA) can also be used for this determination.[6][7]
-
Boiling Point Determination (OECD Guideline 103)
The boiling point is the temperature at which the vapor pressure of a liquid equals the atmospheric pressure.[8][9]
-
Apparatus: An ebulliometer, dynamic vapor pressure apparatus, or distillation setup with a calibrated thermometer and pressure measurement device.[9]
-
Procedure (Dynamic Method):
-
The substance is placed in a suitable vessel and heated.
-
The pressure in the system is reduced and then allowed to rise slowly.
-
The temperature at which boiling starts is recorded at various pressures.
-
The boiling point at standard atmospheric pressure is determined by interpolation or extrapolation of the vapor pressure-temperature curve.[9]
-
Water Solubility Determination (OECD Guideline 105)
Water solubility is the saturation mass concentration of a substance in water at a given temperature.[10][11]
-
Flask Method (for solubilities > 10⁻² g/L):
-
An excess amount of the test substance is added to a known volume of water in a flask.
-
The flask is agitated at a constant temperature (e.g., 20°C) for a sufficient time to reach equilibrium (typically 24-48 hours).[12]
-
The mixture is then centrifuged or filtered to remove undissolved solid.
-
The concentration of the substance in the clear aqueous phase is determined by a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy).[12]
-
Partition Coefficient (n-octanol/water) Determination (OECD Guideline 107)
The partition coefficient (P) is the ratio of the equilibrium concentrations of a substance in a two-phase system of n-octanol and water.[13][14]
-
Shake Flask Method:
-
A known volume of n-octanol and water are pre-saturated with each other.
-
A known amount of the test substance is dissolved in either water or n-octanol.
-
The two phases are mixed in a vessel and shaken vigorously until equilibrium is reached.[14]
-
The mixture is centrifuged to separate the two phases.[14]
-
The concentration of the substance in both the aqueous and n-octanol phases is determined by an appropriate analytical method.
-
The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logarithm of P (Log P) is commonly reported.
-
pKa Determination
The pKa is a measure of the strength of an acid in solution. For a substance like N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate, which has amine functional groups, the pKa of its conjugate acid is relevant.
-
Potentiometric Titration:
-
A solution of the substance at a known concentration is prepared in water or a suitable solvent.
-
The solution is titrated with a standardized solution of a strong acid or base.
-
The pH of the solution is monitored throughout the titration using a calibrated pH meter.
-
The pKa is determined from the inflection point of the titration curve, which corresponds to the point of half-neutralization.[15]
-
Stability
N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate exhibits good stability under specific conditions.
| Condition | Stability |
| Storage | Stable for over a year when stored at room temperature and protected from light.[4] |
| Aqueous Solution (-20±10°C) | Stable for 30 days in concentrations of 0.05 and 100 mg/mL.[4] |
| Aqueous Solution with 0.2% Erythorbic Acid (5±3°C) | Stable for 10 days in concentrations of 0.1, 0.5, and 40 mg/mL.[4] |
Experimental and Process Workflows
Analytical Workflow: High-Performance Liquid Chromatography (HPLC)
HPLC is a standard method for the analysis and quantification of N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate in various matrices.
Caption: HPLC analytical workflow for N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate.
Mechanism of Action: Oxidative Hair Dyeing
N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate does not act on biological signaling pathways. Instead, its function is based on a chemical process of oxidative dyeing within the hair shaft. It acts as a "primary intermediate" or "developer" in this process.
The process begins with the mixing of the hair dye formulation containing BHPPS with a developer, typically an oxidizing agent like hydrogen peroxide, in an alkaline medium. The alkaline agent swells the hair cuticle, allowing the smaller precursor molecules to penetrate into the cortex.[16][17][18] Inside the cortex, the hydrogen peroxide oxidizes the BHPPS to form a reactive intermediate.[16][19] This intermediate then reacts with "coupler" molecules to form larger, colored molecules that are trapped within the hair shaft, resulting in a permanent color change.[16][17]
Caption: Chemical workflow of oxidative hair dyeing with BHPPS.
Conclusion
This technical guide has synthesized the available data on the physicochemical properties of N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate. The provided tables offer a quick reference for its key characteristics, while the outlined experimental protocols, based on OECD guidelines, serve as a foundation for its analysis. The workflow diagrams illustrate both a typical analytical procedure and the compound's functional mechanism in its primary application. This comprehensive overview is intended to be a valuable resource for professionals in research, development, and formulation science.
References
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- 3. HPLC Method for Analysis of N,N-Bis (2-hydroxy)-p-phenylenediamine on Primesep 100 Column | SIELC Technologies [sielc.com]
- 4. ec.europa.eu [ec.europa.eu]
- 5. oecd.org [oecd.org]
- 6. laboratuar.com [laboratuar.com]
- 7. oecd.org [oecd.org]
- 8. oecd.org [oecd.org]
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- 10. oecd.org [oecd.org]
- 11. oecd.org [oecd.org]
- 12. laboratuar.com [laboratuar.com]
- 13. oecd.org [oecd.org]
- 14. oecd.org [oecd.org]
- 15. creative-bioarray.com [creative-bioarray.com]
- 16. scialert.net [scialert.net]
- 17. mdpi.com [mdpi.com]
- 18. Colour formation mechanism during the application of a hair dye oxidation | in-cosmetics Connect [connect.in-cosmetics.com]
- 19. researchgate.net [researchgate.net]
